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Compound of Interest

Compound Name: Psyton

Cat. No.: B1230093

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide compiled from publicly available
scientific information. "Psyton" has been identified as a compound formulation containing
Clobazam and Nomifensine. Nomifensine was withdrawn from the market for safety reasons.
This guide is for informational and research purposes only and does not constitute medical
advice.

Executive Summary

"Psyton" is identified in chemical databases as a formulation containing two distinct active
pharmaceutical ingredients: Clobazam and Nomifensine[1]. This guide provides a
comprehensive technical overview of the molecular structure, mechanism of action, and
available quantitative data for each of these components. Clobazam is a 1,5-benzodiazepine
with anticonvulsant and anxiolytic properties, acting as a positive allosteric modulator of the
GABA-A receptor[2][3][4]. Nomifensine is a norepinephrine-dopamine reuptake inhibitor that
was previously used as an antidepressant but was withdrawn from the market due to safety
concerns, specifically the risk of hemolytic anemia[5][6][7]. The combined and individual
pharmacological profiles of these two compounds present a unique area of study for
researchers in neuropharmacology and drug development.

Molecular Structure and Chemical Properties

The molecular identity of "Psyton" is a combination of Clobazam and Nomifensine.
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2.1 Clobazam

IUPAC Name: 7-chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione

Molecular Formula: C1eH13CIN202

Molecular Weight: 300.74 g/mol

CAS Number: 22316-47-8

2.2 Nomifensine

IUPAC Name: 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula: CisH1sN2

Molecular Weight: 238.33 g/mol [8]

CAS Number: 24526-64-5[8]

Pharmacodynamics and Mechanism of Action

3.1 Clobazam: GABA-A Receptor Modulation

Clobazam exerts its therapeutic effects by potentiating the inhibitory neurotransmission of
gamma-aminobutyric acid (GABA)[1][9]. It binds to the benzodiazepine site on the GABA-A
receptor, a ligand-gated ion channel, leading to an increased frequency of chloride channel
opening[3][9]. This influx of chloride ions causes hyperpolarization of the neuronal membrane,
making it more difficult for neurons to fire and thus producing a calming effect on the central
nervous system[4]. Clobazam is considered a partial agonist at the GABA-A receptor, which
may contribute to its lower incidence of sedative effects compared to other benzodiazepines[1].
It shows a higher affinity for the a2 subunit of the GABA-A receptor, which is associated with its
anxiolytic and anticonvulsant properties[2][9].
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Figure 1: Clobazam's Mechanism of Action at the GABA-A Receptor.

3.2 Nomifensine: Norepinephrine and Dopamine Reuptake Inhibition

Nomifensine functions as a potent inhibitor of the norepinephrine transporter (NET) and the
dopamine transporter (DAT)[5][8]. By blocking these transporters, Nomifensine increases the
synaptic concentrations of norepinephrine and dopamine, enhancing neurotransmission. It has
a significantly weaker effect on the serotonin transporter (SERT)[10][11]. The increased
availability of dopamine and norepinephrine in the synapse is believed to be the primary
mechanism behind its antidepressant and motivating effects[6].
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Figure 2: Nomifensine's Inhibition of Norepinephrine and Dopamine Reuptake.

Pharmacokinetics

4.1 Clobazam

Clobazam is well-absorbed orally with a bioavailability of approximately 87%[1][4]. It is
metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, to its
active metabolite, N-desmethylclobazam, which has a longer half-life than the parent
compound[3][9].
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Pharmacokinetic N-desmethylclobazam

Clobazam ) .
Parameter (Active Metabolite)
Bioavailability ~87%[1][4]

Time to Peak Plasma
0.5 - 4 hours[4]

Concentration
Protein Binding 80-90%][1]
Elimination Half-life 36-42 hours[1][4] 71-82 hours[4]

Urine (~82%) and Feces

Primary Route of Excretion
(~11%)[1][4]

4.2 Nomifensine

Nomifensine is rapidly and completely absorbed after oral administration and is widely
distributed throughout the body[12]. Its elimination is primarily through the kidneys[12]. Due to
its short half-life, it was typically administered in divided doses[12].

Pharmacokinetic Parameter Nomifensine
Elimination Half-life 1.5-4 hoursl[5]
Primary Route of Excretion Kidney (88% within 24 hours)[5]

Clinical and Experimental Data
5.1 Clobazam: Efficacy in Epilepsy
Clobazam is approved as an adjunctive therapy for seizures associated with Lennox-Gastaut

syndrome and other forms of refractory epilepsy[1][3]. Clinical trials have demonstrated its
efficacy in reducing seizure frequency.
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Patient Key Efficacy
Study . Dosage . Result
Population Endpoint
12% reduction in
68 patients with Reduction in the low-dose
Phase Il (OV- 0.250r1.0 )
Lennox-Gastaut drop seizure group and 85%
1002)[3][13] mg/kg/day ) )
syndrome frequency in the high-dose
group.[13]
43.4% (low),
58.6% (medium),
and 77.6% (high)
CONTAIN Trial 217 patients with ~ Low, medium, >50% reduction of patients
(Phase 111)[14] Lennox-Gastaut and high in weekly drop achieved this
[15] syndrome dosages seizures endpoint,

compared to
31.6% for
placebo.[14]

300 pediatric

Median starting

>50% reduction

67.7% of patients

responded to

Retrospective patients with ) ] ]
dose of 0.2 in seizure treatment, with
Study[16] refractory )
] mg/kg/day frequency 28% becoming
epilepsy ]
seizure-free.[16]
40% of patients
Add-on Therapy ) ) had a seizure
20 patients with ] ]
for Refractory ) - Seizure reduction of
chronic complex Not specified )
Focal reduction more than 75%

Epilepsy[17]

partial seizures

at the end of the
third month.[17]

5.2 Nomifensine: Antidepressant Efficacy and Withdrawal

Nomifensine was found to be an effective antidepressant at doses of 50-225 mg per day[6].

Clinical trials in the 1970s and 1980s showed it to be as effective as other standard

antidepressants of the time, with a favorable side-effect profile, including fewer sedative and
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anticholinergic effects[11][12][18]. Howeuver, it was withdrawn from the market due to reports of
hemolytic anemia[6][7].

Study Comparison Key Finding

Nomifensine had a more

- . favorable therapeutic index
U.S. Clinical Trials

) Imipramine and produced fewer sedating
Overview[18]

and anticholinergic side
effects.[18]

] o ) Various standard Nomifensine was as effective
Review of Clinical Trials[12] )
antidepressants as the standard agents.[12]

5.3 Psyton (Clobazam and Nomifensine Combination)

A study comparing the combination of nomifensine and clobazam (HOE 8476) with the
individual components and placebo in healthy volunteers found that the combination did not
significantly impair psychomotor performance or cognitive ability[19]. The combination
significantly reduced self-rated anxiety[19].

Experimental Protocols
6.1 Clobazam Clinical Trial Methodology (CONTAIN Trial - NCT00518713)
The CONTAIN trial was a Phase lll, double-blind, placebo-controlled study to evaluate the

efficacy and safety of clobazam as adjunctive therapy for drop seizures in patients with Lennox-
Gastaut Syndrome[15][20].
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Figure 3: Workflow of the Clobazam CONTAIN Clinical Trial.

6.2 Nomifensine Preclinical Experimental Protocol (Inhibition of Neurotransmitter Uptake)

A common experimental protocol to determine the potency of a reuptake inhibitor involves
using rat brain synaptosomes.
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Figure 4: Experimental Workflow for Determining Neurotransmitter Uptake Inhibition.

Conclusion

"Psyton," a combination of Clobazam and Nomifensine, represents a formulation of two
centrally acting agents with distinct mechanisms of action. Clobazam is an established
anticonvulsant and anxiolytic that modulates GABAergic neurotransmission. Nomifensine is a
potent norepinephrine and dopamine reuptake inhibitor, previously used as an antidepressant.
While Clobazam continues to be a valuable therapeutic agent, the clinical use of Nomifensine
has been discontinued due to safety concerns. The information presented in this guide,
including the mechanisms of action, pharmacokinetic profiles, and clinical data, provides a
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foundational resource for researchers and drug development professionals interested in the
pharmacological properties of these compounds, both individually and in combination. Further
research into the synergistic or antagonistic effects of combining a GABA-A receptor modulator
with a dual norepinephrine-dopamine reuptake inhibitor could yield valuable insights into the
treatment of complex neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1230093#what-is-the-molecular-structure-of-psyton]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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